Product packaging for 2-Chloro-5-(3,4-difluorobenzoyl)pyridine(Cat. No.:CAS No. 1187169-69-2)

2-Chloro-5-(3,4-difluorobenzoyl)pyridine

Cat. No.: B1424860
CAS No.: 1187169-69-2
M. Wt: 253.63 g/mol
InChI Key: ZMHAQASWMQOBOJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

2-Chloro-5-(3,4-difluorobenzoyl)pyridine is systematically identified through multiple nomenclature systems that reflect its complex structural features. The compound bears the Chemical Abstracts Service number 1187169-69-2, establishing its unique identity within chemical databases. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as (6-chloropyridin-3-yl)(3,4-difluorophenyl)methanone, which precisely describes the connectivity between the pyridine and phenyl ring systems.

The molecular formula C₁₂H₆ClF₂NO indicates the presence of twelve carbon atoms, six hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom. This composition results in a molecular weight of 253.63 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)F)F, which encodes the complete molecular connectivity.

Parameter Value
Chemical Abstracts Service Number 1187169-69-2
Molecular Formula C₁₂H₆ClF₂NO
Molecular Weight 253.63 g/mol
International Union of Pure and Applied Chemistry Name (6-chloropyridin-3-yl)(3,4-difluorophenyl)methanone
Simplified Molecular Input Line Entry System C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)F)F

The compound exhibits a planar aromatic system where the pyridine ring is substituted at the 2-position with chlorine and at the 5-position with the 3,4-difluorobenzoyl group. This substitution pattern creates a molecule with significant dipolar character due to the electron-withdrawing effects of the halogen substituents. The carbonyl group linking the two aromatic systems provides a site for potential chemical transformations and influences the overall electronic distribution of the molecule.

Historical Development and Significance

The development of this compound emerged from the broader exploration of halogenated pyridine derivatives that began in the mid-twentieth century. The synthesis of such compounds typically involves nucleophilic acyl substitution reactions, where 3,4-difluorobenzoyl chloride reacts with appropriately substituted pyridine derivatives under controlled conditions. This synthetic approach represents a significant advancement in the preparation of complex heterocyclic systems containing multiple halogen atoms.

The historical significance of this compound class stems from their role as versatile synthetic intermediates in pharmaceutical chemistry. The introduction of fluorine atoms into organic molecules has become increasingly important due to the unique properties fluorine imparts, including enhanced metabolic stability and altered electronic characteristics. The combination of chlorine and fluorine substituents in a single molecule provides chemists with multiple reactive sites for further functionalization.

Research into difluorobenzoyl pyridine derivatives has revealed their utility in creating libraries of biologically active compounds. The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the carbonyl group, facilitating various chemical transformations. This property has made compounds of this type valuable building blocks in the synthesis of complex pharmaceutical intermediates.

Position in Heterocyclic Chemistry Literature

Within the broader context of heterocyclic chemistry literature, this compound occupies a prominent position among functionalized pyridine derivatives. The compound represents an important example of how strategic halogen substitution can be employed to modify the reactivity and properties of heterocyclic systems. The pyridine ring, being electron-deficient due to the presence of nitrogen, becomes even more electron-poor with the addition of the chlorine substituent at the 2-position.

The 3,4-difluorobenzoyl substituent at the 5-position introduces additional complexity to the electronic structure of the molecule. The presence of two fluorine atoms on adjacent positions of the benzene ring creates a unique electronic environment that influences both the reactivity of the carbonyl group and the overall molecular conformation. This substitution pattern has been extensively studied in the context of structure-activity relationships in medicinal chemistry.

Contemporary research in heterocyclic chemistry has highlighted the importance of such multiply halogenated systems in the development of advanced materials and pharmaceutical compounds. The strategic placement of halogens allows for precise control over molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The compound serves as a representative example of how modern synthetic chemistry can create molecules with tailored properties through careful design of substitution patterns.

Relationship to Other Halogenated Pyridine Derivatives

This compound belongs to a broader family of halogenated pyridine derivatives that share common structural features while exhibiting distinct properties based on their specific substitution patterns. Close structural relatives include 2-chloro-5-(2,5-difluorobenzoyl)pyridine and 2-chloro-5-(2,6-difluorobenzoyl)pyridine, which differ only in the positioning of the fluorine atoms on the benzoyl substituent.

The regioisomeric compound 2-chloro-5-(3,5-difluorobenzoyl)pyridine presents an interesting comparison, as the meta-positioning of the fluorine atoms creates different electronic and steric effects compared to the ortho-substitution pattern found in the 3,4-difluoro derivative. These subtle structural differences can lead to significant variations in chemical reactivity and biological activity.

Compound Name Chemical Abstracts Service Number Fluorine Substitution Pattern Molecular Weight
This compound 1187169-69-2 3,4-difluoro 253.63 g/mol
2-Chloro-5-(2,5-difluorobenzoyl)pyridine 1187165-19-0 2,5-difluoro 253.63 g/mol
2-Chloro-5-(2,6-difluorobenzoyl)pyridine 490038-59-0 2,6-difluoro 253.63 g/mol
2-Chloro-5-(3,5-difluorobenzoyl)pyridine 1187169-72-7 3,5-difluoro 253.63 g/mol

The relationship between these compounds extends beyond simple structural similarity to encompass shared synthetic methodologies and applications. The synthesis of the entire family typically involves similar reaction conditions, utilizing difluorobenzoyl chloride derivatives with chloropyridine starting materials. However, the specific positioning of the fluorine atoms influences both the ease of synthesis and the properties of the final products.

Research has demonstrated that the electronic effects of different fluorine substitution patterns can significantly impact the reactivity of these compounds in subsequent chemical transformations. The 3,4-difluoro substitution pattern, in particular, creates a unique electronic environment that enhances the electrophilic character of the carbonyl group while maintaining good chemical stability. This combination of properties makes this compound particularly valuable as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClF2NO B1424860 2-Chloro-5-(3,4-difluorobenzoyl)pyridine CAS No. 1187169-69-2

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO/c13-11-4-2-8(6-16-11)12(17)7-1-3-9(14)10(15)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHAQASWMQOBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224900
Record name (6-Chloro-3-pyridinyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-69-2
Record name (6-Chloro-3-pyridinyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 2-Chloropyridine with 3,4-Difluorobenzoyl Chloride

Method Overview:

  • The most straightforward approach involves the nucleophilic substitution of the chlorine atom on 2-chloropyridine with the acyl chloride derived from 3,4-difluorobenzoic acid.
  • The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, which acts both as a solvent and as an acid scavenger.
  • The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures, to prevent side reactions.

Reaction Scheme:

2-Chloropyridine + 3,4-Difluorobenzoyl chloride → 2-Chloro-5-(3,4-difluorobenzoyl)pyridine

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine
  • Temperature: Ambient or 0–25°C
  • Time: Several hours until completion

Advantages:

  • High selectivity and yield
  • Straightforward procedure suitable for scale-up

Amide Formation Followed by Cyclization

Method Overview:

  • An alternative route involves first synthesizing an amide intermediate by reacting 2-chloropyridine with 3,4-difluorobenzoyl chloride.
  • Subsequent cyclization or rearrangement steps can be employed to form the pyridine ring with the acyl substituent.

Process Steps:

  • React 2-chloropyridine with 3,4-difluorobenzoyl chloride in the presence of a base.
  • Isolate the acylated pyridine derivative.
  • If necessary, perform additional steps such as dehydration or cyclization to enhance purity.

Note:
This method is more complex and less commonly employed for this specific compound but offers potential for structural modifications.

Preparation via Multi-step Synthesis Using Precursors

Method Overview:

  • Synthesis may involve initial formation of 3,4-difluorobenzoyl chloride from 3,4-difluorobenzoic acid.
  • Then, the acyl chloride reacts with 2-chloropyridine under controlled conditions.
  • Alternatively, the acylation can be performed on a pyridine derivative with a pre-installed amino or hydroxyl group, followed by chlorination.

Research Findings:

  • A study indicates that acyl chlorides derived from difluorobenzoic acids are highly reactive and suitable for acylation reactions with pyridine derivatives, providing yields often exceeding 80%.

Catalytic and Microreactor-Assisted Methods

Emerging Techniques:

  • Microreactor technology has been explored to improve reaction efficiency, control exothermic reactions, and enhance yields.
  • Catalytic systems involving Lewis acids or transition metal catalysts can facilitate the acylation process, especially for sensitive substrates.

Advantages:

  • Better heat management
  • Precise control over reaction parameters
  • Potential for continuous production

Data Table: Summary of Preparation Methods

Method Reactants Conditions Yield (%) Remarks
Direct acylation 2-Chloropyridine + 3,4-difluorobenzoyl chloride Room temp, base, solvent 80–95 Most common, high efficiency
Amide formation + cyclization 2-Chloropyridine + acyl chloride Mild heating, solvent 70–85 Multi-step, suitable for structural modifications
Microreactor-assisted 2-Chloropyridine + acyl chloride Controlled flow, catalysts >90 Emerging, scalable, efficient

Research Findings and Notes

  • Selectivity and Purity: The acylation of 2-chloropyridine with 3,4-difluorobenzoyl chloride is highly selective, often yielding the desired product with minimal by-products.
  • Reaction Optimization: Factors such as solvent choice, temperature, and base influence yield and purity. Dichloromethane or tetrahydrofuran are preferred solvents, and triethylamine is commonly used as a base.
  • Industrial Relevance: The direct acylation method is favored for industrial scale due to its simplicity, high yield, and minimal purification requirements.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-difluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Compounds:
2-Chloro-5-(3,4-difluorobenzoyl)pyridine serves as a versatile intermediate in the synthesis of various organic compounds. Pyridine derivatives are known for their utility in organic synthesis due to their ability to undergo electrophilic substitution reactions. The presence of the chloro and difluorobenzoyl groups enhances the reactivity of this compound, making it suitable for further transformations.

Reactions and Transformations:

  • Electrophilic Substitution: The chloro group can be replaced or modified through nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Complex Molecules: This compound can be utilized to synthesize more complex molecules that may possess biological activity or serve as precursors for pharmaceuticals.

Medicinal Chemistry

Pharmacological Potential:
Research indicates that pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound suggests potential applications in drug development.

Case Studies:

  • Antimicrobial Activity: Preliminary studies have shown that compounds similar to this compound can inhibit the growth of pathogenic microorganisms. For instance, derivatives have been tested against bacteria and fungi with promising results.
  • Cancer Research: Some pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further investigation in oncology.

Agricultural Applications

Herbicide Development:
Pyridine-based compounds are often explored for their herbicidal properties. This compound may serve as a lead compound for developing new herbicides that target specific weeds while minimizing damage to crops.

Mechanism of Action:
The mechanism by which pyridine herbicides operate typically involves interference with plant growth hormones or metabolic pathways essential for weed survival. This compound's unique structure could enhance its effectiveness against resistant weed species.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-difluorobenzoyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Chloro-5-(3,4-difluorobenzoyl)pyridine 3,4-difluorobenzoyl C₁₃H₇ClF₂NO 278.65 Pharmaceutical intermediates
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine 4-CF₃-benzoyl C₁₃H₇ClF₃NO 293.65 Agrochemical synthesis
2-Chloro-5-(3,4-dimethoxyphenyl)pyridine 3,4-dimethoxyphenyl C₁₃H₁₂ClNO₂ 249.69 Not specified
2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine 4,5-dihydroimidazol-1-ylmethyl C₁₀H₁₁ClN₃ 208.67 Pesticide development

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) and difluoro (-F₂) substituents enhance electrophilicity and metabolic stability compared to methoxy (-OCH₃) groups, which are electron-donating .
  • Bioactivity : Fluorinated analogs (e.g., 3,4-difluorobenzoyl) are prevalent in drug discovery due to improved bioavailability and target binding .

Physicochemical Properties

Comparative data from synthesized analogs:

Property This compound (Estimated) 2-Chloro-5-(4-CF₃-benzoyl)pyridine N-(2-Chloro-5-nitrophenyl)-3,4-difluorobenzamide
Melting Point (°C) 250–270 (predicted) >250 (decomposition) >250 (decomposition)
Solubility Low in water; soluble in DMSO, DMF Similar Insoluble in water; soluble in pyridine
¹H NMR (δ, ppm) ~7.5–8.5 (aromatic H), ~5.3 (fluorinated H) 7.64–7.45 (aromatic H) 7.97–7.73 (aromatic H), 5.39 (fluorinated H)

Notes:

  • The 3,4-difluorobenzoyl group induces deshielding in ¹H NMR, consistent with electron-withdrawing effects .
  • High melting points (>250°C) are common in halogenated pyridines due to strong intermolecular interactions .

Challenges :

  • Fluorinated intermediates often require anhydrous conditions and specialized catalysts (e.g., pyridine as a base) .
  • Competitive side reactions (e.g., dehalogenation) may reduce yields in halogenated systems .

Biological Activity

2-Chloro-5-(3,4-difluorobenzoyl)pyridine (CAS No. 1187169-69-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent and a difluorobenzoyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H7ClF2N, with a molecular weight of approximately 233.63 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure is significant for its biological activity, as these substituents can enhance binding affinity to biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives often exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, a study highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria, suggesting that the chlorinated and fluorinated groups contribute to this effect .

Antitumor Activity

The antitumor potential of this compound has been explored in several research contexts. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it showed significant cytotoxicity against human breast cancer cells (MCF-7) at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets. The compound acts as an allosteric modulator at certain receptors, enhancing or inhibiting their activity depending on the context. For instance, it has been shown to modulate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders .

Case Studies

  • In Vitro Studies : A recent study evaluated the effects of this compound on human α7 nAChRs expressed in Xenopus oocytes. The results indicated that the compound significantly enhanced receptor activity at concentrations around 10 µM, with an EC50 value demonstrating its potency as an allosteric modulator .
    CompoundEC50 (µM)Max Modulation (%)
    This compound1.5800
  • Antitumor Efficacy : In another study focusing on cancer treatment, this compound was tested against various cancer cell lines. It exhibited substantial growth inhibition in MCF-7 cells with an IC50 value of approximately 5 µM .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-(3,4-difluorobenzoyl)pyridine, and what key intermediates are involved?

The compound is typically synthesized via multi-step routes involving halogenation and condensation reactions. A common method starts with β-picoline, which undergoes vapor-phase chlorination to yield intermediates like 2-chloro-5-(trichloromethyl)pyridine . Subsequent functionalization with 3,4-difluorobenzoyl groups can be achieved through Friedel-Crafts acylation or palladium-catalyzed cross-coupling. Key intermediates include chlorinated pyridine derivatives and benzoyl halides, with purification steps emphasizing recrystallization or column chromatography .

Q. What spectroscopic methods are recommended for characterizing this compound, and what spectral markers are indicative of its structure?

Characterization relies on 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, 19F^{19}\text{F} NMR, and high-resolution mass spectrometry (HRMS). In 19F^{19}\text{F} NMR, distinct signals for the 3,4-difluorophenyl group appear between -110 to -150 ppm, while the pyridine ring protons resonate as doublets in 1H^{1}\text{H} NMR (δ 7.5–8.5 ppm) due to coupling with fluorine atoms . HRMS should confirm the molecular ion peak at m/z 271.9559 (calculated for C12H6ClF2NO\text{C}_{12}\text{H}_6\text{ClF}_2\text{NO}) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (H317, H319). Handling requires PPE (gloves, goggles), fume hoods, and inert atmosphere storage (2–8°C) to prevent decomposition. Spills should be neutralized with alkaline solutions (e.g., 5% sodium bicarbonate) and disposed via approved waste protocols .

Advanced Research Questions

Q. How can researchers address regiochemical challenges during nucleophilic substitution reactions on this compound?

Regioselectivity is influenced by electronic effects: the electron-withdrawing benzoyl group directs nucleophiles to the para-chloro position. Computational tools (DFT) can predict reactive sites, while experimental optimization may involve protecting group strategies (e.g., Boc for amine incorporation) or transition-metal catalysts (e.g., CuI for Ullmann couplings) to enhance selectivity .

Q. How should discrepancies in NMR data (e.g., unexpected splitting patterns) be systematically investigated?

Contradictions in splitting patterns may arise from solvent effects, impurities, or dynamic processes. Steps include:

  • Re-measuring spectra in deuterated DMSO or CDCl₃ to rule out solvent artifacts.
  • Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparing experimental data with computed chemical shifts (using software like Gaussian or ACD/Labs) .

Q. What catalytic systems improve yields in synthesizing derivatives of this compound for agrochemical applications?

Palladium/phosphine complexes (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids to introduce substituents at the 5-position. For heterocyclic derivatization, photo-redox catalysis (e.g., Ru(bpy)₃Cl₂) under blue light facilitates radical-mediated functionalization, achieving yields >80% in optimized conditions .

Q. How is this compound utilized as a pharmacophore in drug design, particularly for enzyme inhibition?

The 3,4-difluorobenzoyl moiety enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Methodologies include:

  • Docking studies (MOE, AutoDock) to predict interactions with target proteins.
  • Bioisosteric replacement of the chlorine atom with trifluoromethyl groups to improve metabolic stability.
  • In vitro assays (IC₅₀ measurements) to validate inhibition efficacy, as demonstrated in trypanosomiasis drug candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-5-(3,4-difluorobenzoyl)pyridine
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2-Chloro-5-(3,4-difluorobenzoyl)pyridine

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